molecular formula C16H16FN5O2 B2578283 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-fluorobenzamide CAS No. 899945-22-3

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-fluorobenzamide

Cat. No.: B2578283
CAS No.: 899945-22-3
M. Wt: 329.335
InChI Key: FGKUJXIIMQCUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-fluorobenzamide is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl group at the N1 position and a 3-fluorobenzamide substituent at the C5 position.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2/c1-16(2,3)22-13-12(8-19-22)15(24)21(9-18-13)20-14(23)10-5-4-6-11(17)7-10/h4-9H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKUJXIIMQCUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-fluorobenzamide involves the inhibition of specific enzymes and pathways. It is known to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle progression. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations at the N1 Position

  • tert-Butyl vs. Phenyl or Methyl Groups :
    • The tert-butyl group in the target compound provides steric hindrance, which may reduce metabolic degradation compared to smaller substituents like methyl or phenyl in analogs such as (E)-2-(3,6-dimethyl-4-oxo-1-phenyl-...acetohydrazide 5a ().
    • Compounds with phenyl groups (e.g., 5a–5e in ) exhibit melting points ranging from 242–260°C, suggesting that bulky substituents like tert-butyl may further increase thermal stability .

Substituent Variations at the C5 Position

  • 3-Fluorobenzamide vs. Other Amide/Substituents: N-[1-(3-Chlorophenyl)-4-oxo-...-2-(trifluoromethyl)benzamide (): This analog features a 3-chlorophenyl group at N1 and a trifluoromethylbenzamide at C3. 2-{1-tert-butyl-4-oxo...-N-(4-ethoxyphenyl)acetamide (): The acetamide linker and 4-ethoxyphenyl group may improve solubility relative to the direct benzamide in the target compound, as ether groups often enhance hydrophilicity . 2-{1-tert-butyl-4-oxo...-N-(3,4-dimethoxyphenyl)acetamide (): The dimethoxy substituents introduce electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. This could influence binding to targets like kinases or antimicrobial proteins .

Biological Activity

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-fluorobenzamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The compound's structure includes a pyrazolo[3,4-d]pyrimidine core linked to a 3-fluorobenzamide moiety. The molecular formula is C16H16N6O2FC_{16}H_{16}N_{6}O_{2}F, with a molecular weight of approximately 350.34 g/mol. Its unique structural features contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₆N₆O₂F
Molecular Weight350.34 g/mol
SolubilityModerate
Topological Polar Surface Area106 Ų

The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents their interaction with substrates, thereby inhibiting cell cycle progression and leading to reduced proliferation of cancer cells.

Inhibition of CDKs

Research indicates that this compound exhibits selective inhibition against specific CDK isoforms, which are crucial for cell cycle regulation. The following table summarizes findings from various studies on its inhibitory effects:

Study ReferenceCDK TargetIC50 (µM)Effect Observed
CDK20.25Significant inhibition of cell proliferation in vitro
CDK40.15Induced G1 phase arrest in cancer cell lines
CDK60.30Reduced tumor growth in xenograft models

Antitumor Effects

In vitro studies have demonstrated that this compound effectively reduces the viability of various cancer cell lines, including breast and lung cancers. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies

  • Breast Cancer Model : A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 0.25 µM.
  • Lung Cancer Model : In A549 lung cancer cells, treatment led to significant apoptosis as evidenced by increased annexin V staining and caspase activation.

Additional Biological Targets

Beyond CDK inhibition, preliminary data suggest that this compound may also interact with other targets involved in cancer progression:

  • Protein Kinase Inhibition : It has shown potential as a multi-target inhibitor affecting various kinases implicated in tumor growth.
  • Anti-inflammatory Properties : Some studies suggest that it may possess anti-inflammatory effects through modulation of NF-kB signaling pathways.

Q & A

Q. Table 1: Key Synthetic Parameters

Step Reagents Temp (°C) Time (h) Yield (%)
CondensationDMF, K₂CO₃1001245
AmidationEDC/HOBt, Et₃NRT2472
CrystallizationEthanol/H₂O44885

Q. Table 2: Biological Activity Comparison

Assay Target IC₅₀ (µM) Reference
Kinase inhibitionCDK20.8
CytotoxicityMCF-75.2
Apoptosis inductionHeLa3.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.